5-[(2-CHLOROPHENYL)METHYL]-2-IMINO-3-PHENYL-1,3-THIAZOLIDIN-4-ONE
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Overview
Description
5-[(2-CHLOROPHENYL)METHYL]-2-IMINO-3-PHENYL-1,3-THIAZOLIDIN-4-ONE is a heterocyclic compound that contains a thiazolidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine. The presence of the thiazolidine ring, along with the chlorophenyl and phenyl groups, contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
A structurally similar compound, 5-(2-chlorobenzyl)-2-furoic acid, has been reported to target methionine aminopeptidase in escherichia coli .
Biochemical Pathways
Compounds that target methionine aminopeptidase, like the structurally similar compound mentioned earlier, can affect protein synthesis and maturation .
Result of Action
Based on its potential target, it could influence protein synthesis and maturation, which could have downstream effects on cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-CHLOROPHENYL)METHYL]-2-IMINO-3-PHENYL-1,3-THIAZOLIDIN-4-ONE typically involves the reaction of 2-chlorobenzylamine with thiourea and benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the thiazolidine ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-[(2-CHLOROPHENYL)METHYL]-2-IMINO-3-PHENYL-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the synthesis of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine derivatives: Compounds with similar thiazolidine rings but different substituents.
Chlorophenyl derivatives: Compounds containing the chlorophenyl group but different core structures.
Uniqueness
5-[(2-CHLOROPHENYL)METHYL]-2-IMINO-3-PHENYL-1,3-THIAZOLIDIN-4-ONE is unique due to the combination of its thiazolidine ring, chlorophenyl, and phenyl groups, which contribute to its distinct chemical properties and biological activities
Properties
IUPAC Name |
5-[(2-chlorophenyl)methyl]-2-imino-3-phenyl-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c17-13-9-5-4-6-11(13)10-14-15(20)19(16(18)21-14)12-7-2-1-3-8-12/h1-9,14,18H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVAOXTRNBJLQQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(SC2=N)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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